molecular formula C25H20ClN5O4S B2604299 N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 899936-28-8

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

Cat. No.: B2604299
CAS No.: 899936-28-8
M. Wt: 521.98
InChI Key: SJJCKONTJJFXMY-UHFFFAOYSA-N
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Description

The compound N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a structurally complex molecule featuring a fused thieno[3,2-d]pyrimidin-2,4-dione core linked to a pyrido[1,2-a]pyrimidin-4-one moiety via a methylene bridge, with a 2-chlorobenzyl substituent and a propanamide side chain. However, direct studies on this compound are absent in the provided evidence; insights must be extrapolated from structurally analogous compounds.

Properties

CAS No.

899936-28-8

Molecular Formula

C25H20ClN5O4S

Molecular Weight

521.98

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C25H20ClN5O4S/c26-18-6-2-1-5-16(18)14-27-21(32)8-11-30-24(34)23-19(9-12-36-23)31(25(30)35)15-17-13-22(33)29-10-4-3-7-20(29)28-17/h1-7,9-10,12-13H,8,11,14-15H2,(H,27,32)

InChI Key

SJJCKONTJJFXMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-3-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with potential biological activity. Its molecular formula is C25H20ClN5O4SC_{25}H_{20}ClN_{5}O_{4}S and it has a molecular weight of 521.98 g/mol. This compound is primarily used for research purposes and is not intended for therapeutic applications in humans or animals.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The structural characteristics include:

  • Chlorobenzyl group : Enhances lipophilicity and potential receptor interactions.
  • Dioxo and thienopyrimidine moieties : Implicated in various biological activities including enzyme inhibition.

The IUPAC name of the compound is N-[(2-chlorophenyl)methyl]-3-[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-3-yl]propanamide.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : It may inhibit specific kinases or proteases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit antimicrobial properties. For instance:

  • Compounds with dioxo and thienopyrimidine structures have shown significant antibacterial effects against various pathogens. While specific data for this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

Studies on structurally similar compounds suggest potential anticancer properties:

  • Some thienopyrimidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Study on Similar Compounds

A study published in MDPI evaluated a series of thiazolo[3,2-b]-triazine derivatives for their antibacterial and antitubercular activities. The findings indicated that compounds with flexible side chains exhibited enhanced antibacterial effects. Although direct studies on N-(2-chlorobenzyl)-3-(2,4-dioxo...) are scarce, the structural similarities suggest a potential for similar biological activities .

Comparative Analysis Table

CompoundActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial50
Compound BAnticancer15
N-(2-chlorobenzyl)-...Potential (theoretical)-This study

Comparison with Similar Compounds

Key Structural Differences :

  • The 2-chlorobenzyl group may increase lipophilicity relative to methoxy (8b) or cyano (2d) substituents, influencing membrane permeability.

Physicochemical Properties

Compound Core Structure Melting Point (°C) Yield (%) Purity (HPLC) Key Analytical Methods
Target Compound Thieno + Pyrido-pyrimidine Not reported N/A N/A Presumed NMR/HRMS
8b () Pyrimidine 174 82 Not reported ¹H/¹³C NMR, HRMS
2d () Tetrahydroimidazo-pyridine 215–217 55 Not reported ¹H/¹³C NMR, IR, HRMS
3d () Pyrimido-pyrimidinone Not reported N/A 97.8 ¹H NMR, HRMS, HPLC

Observations :

  • The target compound’s melting point and synthetic yield are unreported, but its structural complexity suggests challenges in crystallization and synthesis efficiency.
  • High purity (e.g., 97.8% for 3d) is achievable for related heterocycles via advanced purification techniques.

Spectral and Analytical Data

  • ¹H NMR Shifts: The thieno-pyrimidine core in the target compound may exhibit deshielded aromatic protons (δ ~8–9 ppm), comparable to pyrido-pyrimidinones in 3d (δ 8.76 ppm for pyrimidine protons).
  • HRMS Validation : All compounds in the evidence confirmed molecular formulas via HRMS, underscoring its necessity for verifying the target’s complex structure.

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